molecular formula C10H18INO2 B7955518 tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate

Cat. No.: B7955518
M. Wt: 311.16 g/mol
InChI Key: BNZBWGUJYJPALD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, an iodoethyl substituent, and an azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.

    Introduction of the Iodoethyl Group: The iodoethyl group can be introduced via halogenation reactions. For instance, the azetidine ring can be treated with iodine and a suitable base to form the iodoethyl derivative.

    Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodoethyl group in tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate makes it a good candidate for nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the iodine atom.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Reduction reactions can be used to modify the iodoethyl group or the azetidine ring.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or spiro compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, and amines.

    Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

    Reduction Products: Reduced forms of the iodoethyl group or modified azetidine rings.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate serves as a versatile building block for the construction of complex molecules

Biology and Medicine

The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to design and synthesize bioactive molecules, including enzyme inhibitors, receptor agonists, and antagonists. Its azetidine ring is of particular interest due to its presence in several biologically active compounds.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of fine chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can facilitate binding to active sites, while the azetidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-iodoazetidine-1-carboxylate: Similar in structure but lacks the iodoethyl group.

    tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: Contains a bromoethyl group instead of an iodoethyl group.

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Features an ethoxy-oxoethylidene group.

Uniqueness

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.

Properties

IUPAC Name

tert-butyl 3-(1-iodoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZBWGUJYJPALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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